molecular formula C17H14FN3OS B14882316 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B14882316
M. Wt: 327.4 g/mol
InChI Key: YFYWVCZARBYHJC-UHFFFAOYSA-N
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Description

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of the 4-fluorophenyl and phenylpropanamide groups in the structure of this compound contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3-phenylpropanoic acid chloride under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular functions and ultimately results in cell death. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key proteins and enzymes in cancer cells, leading to their apoptosis .

Comparison with Similar Compounds

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H14FN3OS

Molecular Weight

327.4 g/mol

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C17H14FN3OS/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21,22)

InChI Key

YFYWVCZARBYHJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F

Origin of Product

United States

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